molecular formula C28H23BrO4 B8322244 Benzyl-2,4-bis-benzyloxy-5-bromobenzoate

Benzyl-2,4-bis-benzyloxy-5-bromobenzoate

Cat. No. B8322244
M. Wt: 503.4 g/mol
InChI Key: NBXOPTAVRPDGNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08530469B2

Procedure details

To a 10 L jacketed vessel, fitted with a flange lid containing stirrer, thermometer and dropping funnel, was charged acetone (2.5 L) followed by 5-bromo-2,4-dihydroxybenzoic acid (100 g, 0.43 mol) and potassium carbonate (356 g, 2.58 mol). To the stirring mixture at ambient was added benzyl bromide (185 mL, 1.55 mol) at a rate of ˜20 ml/min. The mixture was heated at 60° C. for 18 h and then taken to 45° C. Water (1.5 L) was added and the mixture stirred for 30 min. The mixture was extracted with EtOAc (2×1 L) and the combined organic portions reduced in vacuo. To the residue was added Et2O (200 mL) and petroleum ether (1 L), the mixture stirred for 30 min and the solid formed collected by filtration and dried in vacuo to give the title compound (197.2 g) as a white solid.
Quantity
2.5 L
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
356 g
Type
reactant
Reaction Step Three
Quantity
185 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.5 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:4])=O.[Br:5][C:6]1[C:7]([OH:16])=[CH:8][C:9]([OH:15])=[C:10]([CH:14]=1)[C:11]([OH:13])=[O:12].C(=O)([O-])[O-].[K+].[K+].[CH2:23](Br)[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>O>[CH2:1]([O:12][C:11](=[O:13])[C:10]1[CH:14]=[C:6]([Br:5])[C:7]([O:16][CH2:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)=[CH:8][C:9]=1[O:15][CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[C:2]1[CH:4]=[CH:10][CH:14]=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.5 L
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
BrC=1C(=CC(=C(C(=O)O)C1)O)O
Step Three
Name
Quantity
356 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
185 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Five
Name
Quantity
1.5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a flange lid
ADDITION
Type
ADDITION
Details
containing stirrer
CUSTOM
Type
CUSTOM
Details
taken to 45° C
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (2×1 L)
ADDITION
Type
ADDITION
Details
To the residue was added Et2O (200 mL) and petroleum ether (1 L)
STIRRING
Type
STIRRING
Details
the mixture stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the solid formed
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(C1=C(C=C(C(=C1)Br)OCC1=CC=CC=C1)OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 197.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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